Home > Products > Screening Compounds P45416 > 2-(4-Phenylquinazolin-2-yl)oxybenzamide
2-(4-Phenylquinazolin-2-yl)oxybenzamide -

2-(4-Phenylquinazolin-2-yl)oxybenzamide

Catalog Number: EVT-7813966
CAS Number:
Molecular Formula: C21H15N3O2
Molecular Weight: 341.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2-(4-Phenylquinazolin-2-yl)oxybenzamide is a chemical compound belonging to the quinazoline family, which is known for its diverse biological activities. Quinazolines and their derivatives have been extensively studied due to their potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties. This compound features a quinazoline moiety linked to an oxybenzamide structure, suggesting potential for unique pharmacological profiles.

Source and Classification

The compound is classified under heterocyclic compounds, specifically within the quinazoline derivatives. Quinazolines are bicyclic compounds consisting of a benzene ring fused to a pyrimidine ring. The specific structure of 2-(4-Phenylquinazolin-2-yl)oxybenzamide indicates it may exhibit properties akin to both quinazolines and benzamides, making it a compound of interest in medicinal chemistry.

Synthesis Analysis

Methods and Technical Details

The synthesis of 2-(4-Phenylquinazolin-2-yl)oxybenzamide can be approached through various methodologies:

  1. Microwave-Assisted Synthesis: This method employs microwave irradiation to enhance reaction rates and yields. For instance, derivatives of 4-phenylquinazolin-2(1H)-one have been synthesized using this technique with yields significantly higher than conventional methods .
  2. Conventional Heating: Traditional synthetic routes involve heating reactants such as substituted 2-aminobenzophenones with urea under controlled conditions. The reaction typically involves prolonged heating periods but can yield high-purity products .
  3. Multi-component Reactions: Recent advancements have introduced one-pot multi-component reactions that streamline the synthesis of quinazolinones, potentially applicable to synthesizing 2-(4-Phenylquinazolin-2-yl)oxybenzamide .

The choice of method often depends on the desired yield, purity, and available resources.

Molecular Structure Analysis

Structure and Data

The molecular structure of 2-(4-Phenylquinazolin-2-yl)oxybenzamide can be represented as follows:

  • Molecular Formula: C17_{17}H14_{14}N2_{2}O
  • Molecular Weight: Approximately 278.30 g/mol

The compound features:

  • A quinazoline ring (a fused bicyclic structure).
  • An oxybenzamide group, which consists of a benzamide linked via an ether bond to the quinazoline scaffold.
Chemical Reactions Analysis

Reactions and Technical Details

2-(4-Phenylquinazolin-2-yl)oxybenzamide can participate in several chemical reactions:

  1. Nucleophilic Substitution: The presence of the amide group allows for nucleophilic attack at the carbonyl carbon, facilitating further functionalization.
  2. Hydrolysis: Under acidic or basic conditions, the amide bond can hydrolyze to yield corresponding carboxylic acids and amines.
  3. Cyclization Reactions: The compound may undergo cyclization reactions under specific conditions, potentially leading to new heterocyclic compounds.

These reactions highlight its versatility as a starting material for synthesizing more complex structures.

Mechanism of Action

Process and Data

The mechanism by which 2-(4-Phenylquinazolin-2-yl)oxybenzamide exerts its biological effects is likely multifaceted:

  1. Targeting Enzymatic Pathways: Quinazoline derivatives often inhibit specific enzymes involved in cancer proliferation or inflammation pathways.
  2. Receptor Interaction: The compound may interact with various cellular receptors, modulating signaling pathways that influence cell growth or apoptosis.
  3. Antioxidant Activity: Some studies suggest that quinazoline derivatives exhibit antioxidant properties, which could contribute to their therapeutic effects against oxidative stress-related diseases.

Quantitative data on its efficacy in biological systems would require further empirical studies.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  1. Solubility: Generally soluble in organic solvents such as dimethyl sulfoxide and ethanol but may have limited solubility in water.
  2. Melting Point: Specific melting point data should be determined experimentally but is typically within a range consistent with similar compounds.
  3. Stability: The compound's stability may vary based on environmental conditions (e.g., pH, temperature) but is generally stable under standard laboratory conditions.

These properties are crucial for determining the compound's applicability in various scientific contexts.

Applications

Scientific Uses

  1. Pharmaceutical Development: Due to its structural characteristics, 2-(4-Phenylquinazolin-2-yl)oxybenzamide may serve as a lead compound in drug discovery efforts targeting cancer or inflammatory diseases.
  2. Biological Research: Its potential interactions with biological systems make it valuable for studying cellular mechanisms and drug resistance pathways.
  3. Synthesis of Novel Compounds: As a versatile intermediate, it can be used to synthesize other biologically active molecules through further chemical transformations.
Introduction to 2-(4-Phenylquinazolin-2-yl)oxybenzamide in Contemporary Medicinal Chemistry

Biological Significance of Quinazoline Derivatives in Targeted Therapy

Quinazoline derivatives represent a privileged scaffold in medicinal chemistry due to their versatile capacity to interact with diverse biological targets implicated in oncogenesis. The planar, bicyclic quinazoline nucleus—comprising fused benzene and pyrimidine rings—enables specific interactions with ATP-binding pockets of kinases and other enzymatic targets. This structural feature facilitates competitive inhibition of tyrosine kinases, as demonstrated by FDA-approved drugs like erlotinib (EGFR inhibitor) and cediranib (VEGFR-2 inhibitor) [4]. Recent advances highlight the role of quinazoline derivatives in addressing multitarget inhibition, particularly against angiogenic pathways driven by VEGFR-2 and c-Met tyrosine kinases (TKs). Dysregulation of these TKs promotes tumor angiogenesis, metastasis, and therapeutic resistance across solid tumors [1] [4].

Table 1: Key Quinazoline-Based Anticancer Agents

CompoundTarget(s)Clinical/Biological Relevance
ErlotinibEGFRFDA-approved for NSCLC and pancreatic cancer
CediranibVEGFR-2Phase III trials in ovarian and colorectal cancers
CabozantinibVEGFR-2/c-MetDual-target inhibitor suppressing angiogenesis and metastasis
2-(4-Phenylquinazolin-2-yl)oxybenzamideBRD4/PARP1 (proposed)Investigational dual-targeting agent in preclinical studies

The structural adaptability of the quinazoline core allows strategic modifications to enhance target affinity. For example:

  • α-Oxo moieties (e.g., in dovitinib or nintedanib) augment hydrogen bonding with residues like Met1160 in c-Met TK [4].
  • N-Acylthiourea side chains mimic dicarboxamide pharmacophores in dual VEGFR-2/c-Met inhibitors (e.g., cabozantinib), extending hydrogen-bonding domains critical for dual inhibition [1] [4].These features underscore why 2-(4-phenylquinazolin-2-yl)oxybenzamide—featuring a 4-phenylquinazoline core linked to a benzamide moiety—is a rational candidate for targeting oncogenic protein-protein interactions.

Synthetic Lethality as a Framework for Dual-Target Inhibitor Design

Synthetic lethality exploits concurrent inhibition of two biologically redundant pathways to induce selective cancer cell death. This paradigm underpins the development of dual-target inhibitors like 2-(4-phenylquinazolin-2-yl)oxybenzamide. Key principles include:

  • Dependency on Parallel DNA Repair Pathways: Homologous recombination (HR) and poly(ADP-ribose) polymerase (PARP)-mediated base excision repair represent compensatory DNA damage response (DDR) mechanisms. HR-deficient cancers (e.g., BRCA-mutated) exhibit hypersensitivity to PARP inhibitors (PARPi) [3].
  • Pharmacological Induction of HR Deficiency: Small molecules targeting HR regulators (e.g., BRD4) can create artificial HR defects in HR-proficient cancers, sensitizing them to PARPi. For example, BRD4 inhibitors deplete CtIP (C-terminal binding protein interacting protein), a resection protein essential for HR-mediated DSB repair [3].
  • Quinazoline Hybrids as Dual-Target Agents: Compounds integrating quinazoline with benzamide groups (e.g., 2-(4-phenylquinazolin-2-yl)oxybenzamide) may concurrently inhibit BRD4 (transcriptional regulator) and PARP1 (DNA repair enzyme). This dual action disrupts:
  • Transcriptional addiction (via BRD4 suppression)
  • DNA repair fidelity (via PARP1 inhibition)Table 2: Synthetic Lethality Partners in DDR
TargetFunctionSynthetic Lethal PartnerBiological Consequence of Co-Inhibition
BRD4Regulates CtIP expression & HRPARP1Abrogation of DSB repair; mitotic catastrophe
PARP1Facilitates base excision repairBRD4/HR componentsAccumulation of unrepaired DSBs; apoptosis

The structural design of 2-(4-phenylquinazolin-2-yl)oxybenzamide aligns with this framework, leveraging the quinazoline core for BRD4 interaction and the benzamide group for potential PARP1 engagement [3] [9].

Role of BRD4 and PARP1 Cross-Talk in Oncogenic Signaling Networks

BRD4 and PARP1 participate in a functionally interconnected network that coordinates transcriptional regulation, DNA repair, and chromatin remodeling:

BRD4 as a Transcriptional and Epigenetic Regulator

  • Transcriptional Amplification: BRD4 recruits positive transcription elongation factor b (p-TEFb) to super-enhancers, driving expression of oncogenes (e.g., MYC, BCL2) [6].
  • Chromatin Dynamics: BRD4’s bromodomains bind acetylated histones, stabilizing open chromatin at target loci. Its intrinsic histone acetyltransferase activity further decompacts chromatin [6].
  • DNA Damage Response: Beyond transcription, BRD4:
  • Modulates CtIP expression, governing HR-mediated DSB repair [3].
  • Associates with the MRN complex (MRE11-RAD50-NBS1), facilitating end resection [9].

PARP1 in Genome Integrity Maintenance

  • Catalyzes poly(ADP-ribosylation) (PARylation) of DNA repair proteins.
  • Recruits base excision repair (BER) machinery to single-strand breaks.
  • Stabilizes replication forks and regulates non-homologous end joining (NHEJ) [3].

Critical Cross-Talk Mechanisms

  • Transcriptional Regulation of DDR Genes: BRD4 controls transcription of PARP1, BRCA1, and RAD51. BRD4 inhibition downregulates these genes, compromising HR [3] [6].
  • Coordination of Chromatin Remodeling at DSBs: PARP1-mediated PARylation recruits BRD4 to damage sites, where it relaxes chromatin to allow repair factor access [6] [9].
  • IKKα-Mediated Phosphorylation of BRD4: IKKα phosphorylates BRD4 at Ser1117, regulating its chromatin-binding dynamics and function in DDR [9].

Table 3: Functional Interdependence of BRD4 and PARP1

ProcessBRD4 RolePARP1 RoleConsequence of Disruption
Transcriptional ControlActivates DDR gene expressionPARylates transcription factorsDownregulation of HR genes; CtIP depletion
DSB RepairFacilitates HR via CtIP/MRN recruitmentInitiates BER; stabilizes stalled forksUnrepaired DSBs; replication fork collapse
Chromatin AccessibilityDecompacts chromatin via HAT activityPARylates histones at break sitesImpaired repair factor access to DNA lesions

2-(4-Phenylquinazolin-2-yl)oxybenzamide embodies a therapeutic strategy to disrupt this synergy. Its quinazoline moiety may antagonize BRD4-bromodomain/acetyl-lysine interactions, while the benzamide group mimics nicotinamide to block PARP1 catalytic activity. This dual engagement induces synthetic lethality in tumors reliant on BRD4-PARP1 cross-talk [3] [6] [9].

Compound Nomenclature and Structure

Properties

Product Name

2-(4-Phenylquinazolin-2-yl)oxybenzamide

IUPAC Name

2-(4-phenylquinazolin-2-yl)oxybenzamide

Molecular Formula

C21H15N3O2

Molecular Weight

341.4 g/mol

InChI

InChI=1S/C21H15N3O2/c22-20(25)16-11-5-7-13-18(16)26-21-23-17-12-6-4-10-15(17)19(24-21)14-8-2-1-3-9-14/h1-13H,(H2,22,25)

InChI Key

XKMHQIHHXHBVJG-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NC(=NC3=CC=CC=C32)OC4=CC=CC=C4C(=O)N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC3=CC=CC=C32)OC4=CC=CC=C4C(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.